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Compound Name: Tubotaiwine

Cat. No.: B1253118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tubotaiwine, a monoterpenoid indole alkaloid with the CAS number 6711-69-9, has garnered

scientific interest due to its diverse pharmacological activities. This technical guide provides a

comprehensive overview of the physicochemical properties, pharmacological actions, and

relevant experimental methodologies associated with Tubotaiwine. The information is intended

to serve as a foundational resource for researchers and professionals engaged in natural

product chemistry, pharmacology, and drug development.

Physicochemical Properties
Tubotaiwine is a complex heterocyclic molecule with a defined stereochemistry. Its core

structure and key physicochemical properties are summarized in the tables below. While an

experimental melting point and pKa have not been definitively reported in the reviewed

literature, calculated values and other physical characteristics are provided.

Table 1: General and Physicochemical Properties of Tubotaiwine
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Property Value Source

CAS Number 6711-69-9 [1][2]

Molecular Formula C₂₀H₂₄N₂O₂ [3]

Molecular Weight 324.42 g/mol [3]

Appearance Powder [2]

Boiling Point (calculated) 467.69 °C N/A

Water Solubility
0.028 g/L at 25 °C (practically

insoluble)
N/A

Solubility in Organic Solvents

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

N/A

Pharmacological Properties and Mechanism of
Action
Tubotaiwine has demonstrated a range of biological activities, primarily analgesic and

antiparasitic effects. Its mechanisms of action are attributed to its interaction with specific

receptor systems.

Analgesic Activity
Tubotaiwine has been shown to possess analgesic properties, as demonstrated in the

abdominal constriction test in mice. This activity is linked to its interaction with the opioid

system.

Antiparasitic Activity
In vitro studies have revealed that Tubotaiwine exhibits selective activity against the protozoan

parasite Leishmania infantum, the causative agent of visceral leishmaniasis. It has also been

investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas

disease.
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Receptor Interactions
The pharmacological effects of Tubotaiwine are mediated through its binding to G-protein

coupled receptors (GPCRs):

Opioid Receptors: Tubotaiwine displays affinity for opioid receptors, with a reported

inhibitory constant (Kᵢ) of 1.65 ± 0.81 µM for the µ-opioid receptor.[4] This interaction is the

likely basis for its analgesic effects.

Adenosine Receptors: The compound also shows affinity for adenosine receptors in the

micromolar range. The specific subtype interactions and their contribution to the overall

pharmacological profile require further investigation.

Table 2: Quantitative Bioactivity Data for Tubotaiwine

Activity Assay Target Value Source

Opioid Receptor

Binding

Radioligand

Displacement

Assay

µ-opioid receptor
Kᵢ = 1.65 ± 0.81

µM
[4]

Adenosine

Receptor Binding
Not specified

Adenosine

Receptors

Micromolar

affinity
N/A

Antiparasitic

Activity
In vitro assay

Leishmania

infantum
Selective activity N/A

Experimental Protocols
The following sections outline generalized experimental protocols relevant to the assessment

of Tubotaiwine's biological activities. It is important to note that these are representative

methodologies, and specific parameters should be optimized for individual experimental

conditions.

Acetic Acid-Induced Abdominal Constriction Test
(Analgesia)
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This widely used model assesses peripheral analgesic activity by quantifying the reduction in

writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.

Principle: Acetic acid irritates the peritoneal cavity, leading to the release of inflammatory

mediators that stimulate nociceptors, causing a characteristic writhing response. Analgesic

compounds inhibit this response.

General Protocol:

Animals: Male or female mice are used.

Acclimatization: Animals are acclimatized to the experimental environment before testing.

Drug Administration:

Test Group: Tubotaiwine is administered (e.g., intraperitoneally or orally) at various

doses.

Control Group: Vehicle (the solvent used to dissolve Tubotaiwine) is administered.

Positive Control Group: A known analgesic (e.g., morphine or acetylsalicylic acid) is

administered.

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic

acid (e.g., 0.6% v/v in saline) is injected intraperitoneally.

Observation: Immediately after the acetic acid injection, each mouse is placed in an

individual observation chamber, and the number of writhes is counted for a specific period

(e.g., 20-30 minutes).

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared

to the control group.

Radioligand Receptor Binding Assay (Opioid and
Adenosine Receptors)
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This in vitro technique is used to determine the binding affinity of a compound to a specific

receptor.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete

with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes

expressing the receptor of interest).

General Protocol:

Membrane Preparation: Cell membranes expressing the target receptor (e.g., µ-opioid or

adenosine A₁ receptor) are prepared from cultured cells or animal tissues.

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

Incubation:

Total Binding: Receptor membranes are incubated with the radiolabeled ligand.

Non-specific Binding: Receptor membranes are incubated with the radiolabeled ligand in

the presence of a high concentration of an unlabeled, high-affinity ligand to saturate the

receptors.

Competition Binding: Receptor membranes are incubated with the radiolabeled ligand and

varying concentrations of the test compound (Tubotaiwine).

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the

Cheng-Prusoff equation.
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In Vitro Antiparasitic Activity Assay (Leishmania
infantum and Trypanosoma cruzi)
These assays determine the ability of a compound to inhibit the growth or viability of parasites

in vitro.

General Protocol for Leishmania infantum (Amastigote Stage):

Cell Culture: Macrophages (e.g., from a murine cell line) are cultured in microtiter plates.

Infection: Macrophages are infected with Leishmania infantum promastigotes, which

differentiate into amastigotes within the host cells.

Drug Treatment: Varying concentrations of Tubotaiwine are added to the infected cell

cultures. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control.

Incubation: The plates are incubated for a period to allow for drug action.

Assessment of Viability: The number of viable intracellular amastigotes is determined, often

by microscopic counting after staining or by using a reporter gene assay.

Data Analysis: The concentration of the compound that inhibits parasite growth by 50%

(IC₅₀) is calculated.

General Protocol for Trypanosoma cruzi (Intracellular Amastigote Stage):

Cell Culture and Infection: Host cells (e.g., Vero cells) are infected with trypomastigotes of

Trypanosoma cruzi. The trypomastigotes then transform into amastigotes and replicate

within the host cells.

Drug Treatment: Different concentrations of Tubotaiwine are added to the infected cultures.

A standard anti-trypanosomal drug (e.g., benznidazole) serves as a positive control.

Incubation: Plates are incubated to allow for drug activity.

Viability Assessment: Parasite viability is often assessed using a colorimetric or fluorometric

assay that relies on a reporter gene (e.g., β-galactosidase) expressed by the parasites.
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Data Analysis: The IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways associated with Tubotaiwine's target receptors and a general workflow for a receptor

binding assay.
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Caption: General signaling pathways for opioid and adenosine receptors.
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Caption: Workflow for a radioligand receptor binding assay.

Conclusion
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Tubotaiwine is a promising natural product with demonstrated analgesic and antiparasitic

activities. Its interactions with opioid and adenosine receptors provide a basis for its

pharmacological effects. This guide has summarized the current knowledge of its

physicochemical properties and biological actions, and has provided an overview of relevant

experimental protocols. Further research is warranted to fully elucidate its therapeutic potential,

including more detailed investigations into its mechanism of action, pharmacokinetic profile,

and in vivo efficacy in various disease models. The lack of experimentally determined melting

point and pKa values also highlights an area for future characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1253118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

